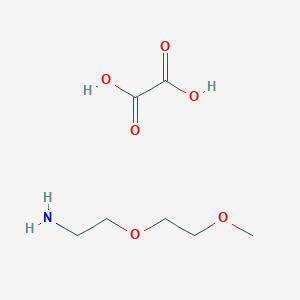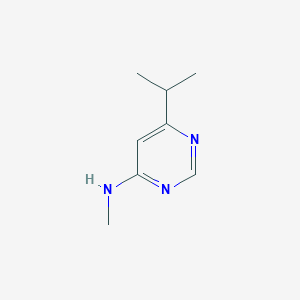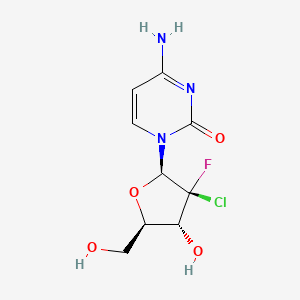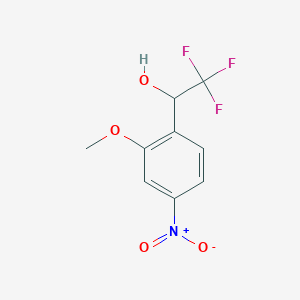
2,2,2-Trifluoro-1-(2-methoxy-4-nitrophenyl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2-Trifluoro-1-(2-methoxy-4-nitrophenyl)ethanol is a chemical compound with the molecular formula C9H8F3NO4 It is characterized by the presence of trifluoromethyl, methoxy, and nitro functional groups attached to an aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-Trifluoro-1-(2-methoxy-4-nitrophenyl)ethanol typically involves the reaction of 2-methoxy-4-nitrobenzaldehyde with trifluoroethanol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness. The process includes purification steps such as distillation and recrystallization to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 2,2,2-Trifluoro-1-(2-methoxy-4-nitrophenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be employed for substitution reactions.
Major Products:
Oxidation: Formation of trifluoroacetophenone derivatives.
Reduction: Formation of 2,2,2-trifluoro-1-(2-methoxy-4-aminophenyl)ethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,2,2-Trifluoro-1-(2-methoxy-4-nitrophenyl)ethanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-1-(2-methoxy-4-nitrophenyl)ethanol involves interactions with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The nitro group can participate in redox reactions, potentially leading to the generation of reactive oxygen species (ROS) that can modulate cellular pathways .
Comparison with Similar Compounds
- 2,2,2-Trifluoro-1-(4-nitrophenyl)ethanol
- 2,2,2-Trifluoro-1-methoxyethanol
- 1,2-Difluoro-3-methoxy-4-nitrobenzene
Comparison: 2,2,2-Trifluoro-1-(2-methoxy-4-nitrophenyl)ethanol is unique due to the presence of both methoxy and nitro groups on the aromatic ring, which imparts distinct chemical reactivity and potential biological activity. Compared to its analogs, this compound may exhibit different solubility, stability, and reactivity profiles, making it suitable for specific applications in research and industry .
Properties
Molecular Formula |
C9H8F3NO4 |
|---|---|
Molecular Weight |
251.16 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-(2-methoxy-4-nitrophenyl)ethanol |
InChI |
InChI=1S/C9H8F3NO4/c1-17-7-4-5(13(15)16)2-3-6(7)8(14)9(10,11)12/h2-4,8,14H,1H3 |
InChI Key |
HYSJWAFANRDSOH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])C(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3aS,4S,6R,6aR)-6-(6-Chloro-9H-purin-9-yl)-N-ethyl-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxole-4-carboxamide](/img/structure/B13102725.png)
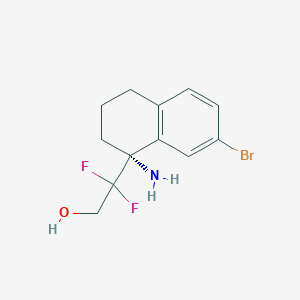
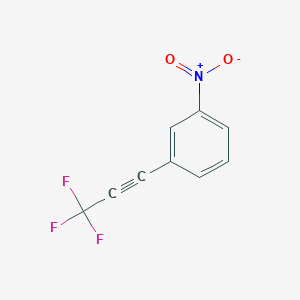
![5-Methyl[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B13102739.png)
![9-Ethoxy-9H-pyrido[3,4-B]indole](/img/structure/B13102745.png)
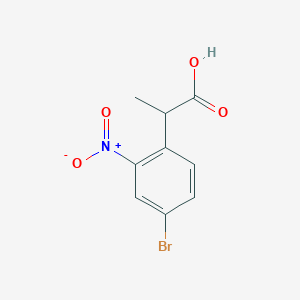
![(2S)-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-oxopyrrolidine-2-carboxylic acid](/img/structure/B13102764.png)
![7-(Fluoromethyl)imidazo[1,2-a]pyrimidine](/img/structure/B13102778.png)
![Benzoicacid[(oxopropenyl)oxybutoxy]-triphenylenehexayl ester](/img/structure/B13102780.png)
